Hydroperoxide, 1-isopropylcyclohexyl

Description

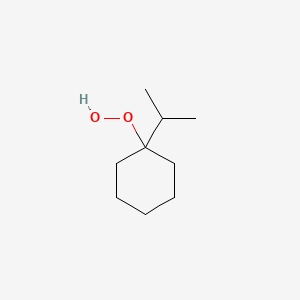

1-Isopropylcyclohexyl hydroperoxide is a cyclohexane-derived organic hydroperoxide with an isopropyl substituent. Hydroperoxides (R-OOH) are critical in oxidation reactions, polymerization initiators, and atmospheric chemistry due to their reactive peroxide (-OOH) group . The isopropylcyclohexyl group may confer steric stability, influencing its reactivity and decomposition pathways compared to simpler hydroperoxides.

Properties

CAS No. |

825-08-1 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-hydroperoxy-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C9H18O2/c1-8(2)9(11-10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 |

InChI Key |

BXPBEZRGKFLRFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCCC1)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroperoxide, 1-isopropylcyclohexyl, can be synthesized through the oxidation of 1-isopropylcyclohexanol using hydrogen peroxide or other oxidizing agents. The reaction typically involves the use of a catalyst, such as a transition metal complex, to facilitate the oxidation process. The reaction conditions, including temperature and solvent, can significantly influence the yield and selectivity of the desired hydroperoxide.

Industrial Production Methods

In an industrial setting, the production of hydroperoxides often involves continuous processes with stringent control over reaction parameters to ensure high efficiency and safety. The use of flow reactors and advanced catalytic systems can enhance the production rates and minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1-isopropylcyclohexyl, undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form corresponding alcohols, ketones, or acids.

Reduction: It can be reduced to the corresponding alcohol.

Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and molecular oxygen. Catalysts such as metal complexes (e.g., cobalt, manganese) are often used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include alcohols, ketones, acids, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydroperoxide, 1-isopropylcyclohexyl, has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in oxidation reactions.

Biology: It can be used to study oxidative stress and its effects on biological systems.

Medicine: Research into its potential therapeutic applications, such as its role in drug synthesis and as a precursor for bioactive molecules.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroperoxide, 1-isopropylcyclohexyl, involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond. This process produces free radicals, which can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved include the oxidation of organic substrates and the initiation of radical chain reactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural and functional attributes of 1-isopropylcyclohexyl hydroperoxide with analogous compounds:

*Inferred from analogous hydroperoxide behavior.

Reactivity in Oxidation Reactions

- tert-Butyl hydroperoxide : Efficient in oxidizing active methyl groups in N-heteroaromatic compounds when paired with SeO₂ in dioxane, yielding aldehydes or carboxylic acids (60–85% yields) .

- Cumene hydroperoxide : Widely used as a radical initiator in polymerization; decomposes exothermically above 100°C.

Stability and Decomposition Pathways

- Thermal Stability: Bulkier hydroperoxides (e.g., 1-isopropylcyclohexyl) are more thermally stable than linear analogs (e.g., 1-hydroperoxyethanol) due to steric protection of the -OOH group .

- Catalytic Decomposition : Mn(III) and Ce(IV) catalysts promote hydroperoxide conversion to alcohols. For example, Mn(OAc)₃ converts pyrazolidinedione hydroperoxide (2d) to hydroxylated products (47% yield in AcOH) . Similar behavior is anticipated for 1-isopropylcyclohexyl hydroperoxide.

- Photochemical Sensitivity: Simple hydroperoxides (e.g., 1-hydroperoxyethanol) degrade under UV light, but bulky derivatives may resist photolysis .

Environmental and Analytical Considerations

- Atmospheric Role : Hydroperoxides like C97OOH and C98OOH contribute to aerosol formation as low-volatility organic compounds (ELVOCs). The isopropylcyclohexyl variant’s higher molecular weight could further reduce volatility, enhancing aerosol partitioning .

- Analytical Challenges : Hydroperoxide groups (-OOH) are often misattributed as hydroxyls (-OH) in functional group analysis, leading to underestimates of volatility and overestimates of acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.